![molecular formula C13H11N5OS3 B282685 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its potential to exhibit various biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully elucidate its effects.
Future Directions
There are several future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antimicrobial activity and its potential to be used as an antibiotic. Another direction is to explore its antitumor activity and its potential to be used in cancer therapy. Additionally, further research could be conducted to understand its mechanism of action and to develop derivatives with improved biological activities.
Synthesis Methods
The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
The compound 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
properties
Molecular Formula |
C13H11N5OS3 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-7-8-1-3-9(4-2-8)10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H2,14,17)(H,15,16,19) |
InChI Key |
GNKHAKBHAYQMLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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